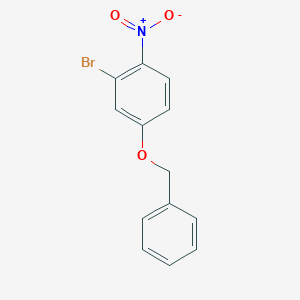

4-(Benzyloxy)-2-bromo-1-nitrobenzene

Descripción

BenchChem offers high-quality 4-(Benzyloxy)-2-bromo-1-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-2-bromo-1-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1-nitro-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3/c14-12-8-11(6-7-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVGSGXEYKPCSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648656 | |

| Record name | 4-(Benzyloxy)-2-bromo-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165190-62-5 | |

| Record name | 4-(Benzyloxy)-2-bromo-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 1-(Benzyloxy)-4-bromo-2-nitrobenzene (CAS 383868-64-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(benzyloxy)-4-bromo-2-nitrobenzene, a key intermediate in organic synthesis. While direct biological activity data for this specific compound is not extensively documented in public literature, its utility as a precursor for bioactive molecules makes it a compound of significant interest to the scientific community.

Chemical Properties and Data

1-(Benzyloxy)-4-bromo-2-nitrobenzene is a substituted aromatic ether. Its chemical structure incorporates a benzyloxy group, a bromine atom, and a nitro group attached to a benzene ring. These functional groups provide multiple reactive sites for further chemical modifications, making it a versatile building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 1-(Benzyloxy)-4-bromo-2-nitrobenzene

| Property | Value | Source |

| CAS Number | 383868-64-2 | [1] |

| IUPAC Name | 1-(Benzyloxy)-4-bromo-2-nitrobenzene | [1] |

| Molecular Formula | C₁₃H₁₀BrNO₃ | [1] |

| Molecular Weight | 308.13 g/mol | [1] |

| Appearance | Not specified (likely a solid) | Inferred from related compounds |

| Melting Point | No data available for this isomer. A constitutional isomer, 2-(benzyloxy)-1-bromo-4-nitrobenzene, has a melting point of 111.5-112.5 °C. | |

| Boiling Point | No data available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | Inferred from structural analogues |

Synthesis and Experimental Protocols

The synthesis of 1-(benzyloxy)-4-bromo-2-nitrobenzene can be achieved through a Williamson ether synthesis, a well-established method for forming ethers. This involves the reaction of a substituted phenol with an alkyl halide in the presence of a base.

Proposed Synthesis of 1-(Benzyloxy)-4-bromo-2-nitrobenzene

A plausible synthetic route involves the reaction of 4-bromo-2-nitrophenol with benzyl bromide.

Experimental Protocol:

-

Materials:

-

4-bromo-2-nitrophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-dimethylformamide (DMF) or acetone as the solvent

-

-

Procedure:

-

To a solution of 4-bromo-2-nitrophenol in anhydrous DMF, add 1.2 to 1.5 equivalents of potassium carbonate.

-

Stir the mixture at room temperature for 15-30 minutes to form the phenoxide salt.

-

Add 1.1 equivalents of benzyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to obtain 1-(benzyloxy)-4-bromo-2-nitrobenzene.

-

Role as a Synthetic Intermediate

The primary value of 1-(benzyloxy)-4-bromo-2-nitrobenzene lies in its utility as a versatile intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules. The presence of the nitro group, the bromine atom, and the benzyloxy group allows for a range of selective chemical transformations.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further functionalized.

-

Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

-

Deprotection of the Benzyloxy Group: The benzyloxy group is a common protecting group for phenols and can be removed under various conditions to yield the free phenol.

These transformations make 1-(benzyloxy)-4-bromo-2-nitrobenzene a valuable precursor for the synthesis of substituted benzofurans, indoles, and other scaffolds of interest in medicinal chemistry.

Safety and Handling

Table 2: General Safety and Hazard Information (Inferred from Related Compounds)

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[2][4][5] | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[2][3][4][5] Use in a well-ventilated area or a fume hood.[2][3][4][5] |

| Skin Irritation | May cause skin irritation.[2][4][5] | Avoid contact with skin. In case of contact, wash immediately with soap and water.[2] |

| Eye Irritation | May cause serious eye irritation.[2][4][5] | Wear safety glasses or goggles. In case of eye contact, rinse cautiously with water for several minutes.[2][3] |

| Respiratory Irritation | May cause respiratory irritation.[2][4] | Avoid inhaling dust or vapors.[2][3] |

It is crucial to handle this compound in a laboratory setting with appropriate engineering controls and to consult the specific safety data sheet (SDS) provided by the supplier before use.

Conclusion

1-(Benzyloxy)-4-bromo-2-nitrobenzene (CAS 383868-64-2) is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science. While its own biological profile is not well-characterized, its utility as a versatile building block for preparing bioactive compounds is evident. Researchers and drug development professionals can leverage the reactivity of its functional groups to generate novel molecules for further investigation. As with any chemical reagent, proper safety precautions should be observed during its handling and use.

References

Synthesis of 4-(Benzyloxy)-2-bromo-1-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient two-step synthesis of the precursor molecule 4-(benzyloxy)-2-bromo-1-nitrobenzene. The synthesis involves the initial preparation of 4-benzyloxy-1-nitrobenzene via a Williamson ether synthesis, followed by a regioselective bromination at the position ortho to the benzyloxy group. This guide provides detailed experimental protocols, quantitative data, and visual workflows to ensure reproducibility and aid in the development of related compounds.

Synthesis of the Precursor: 4-Benzyloxy-1-nitrobenzene

The initial step in the synthesis is the etherification of 4-nitrophenol with benzyl bromide. This reaction, a classic Williamson ether synthesis, proceeds with high efficiency.[1][2]

Experimental Protocol:

A solution of 4-nitrophenol and potassium carbonate is prepared in dimethylformamide (DMF) and heated. Benzyl bromide is then added to the reaction mixture, which is subsequently stirred at room temperature. The product, 4-benzyloxy-1-nitrobenzene, is isolated by precipitation in water followed by extraction and solvent evaporation.[2]

Detailed Steps:

-

To a solution of 4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (1.2 eq).

-

Heat the mixture to 70°C for 1 hour.

-

Cool the reaction mixture to room temperature.

-

Slowly add benzyl bromide (1.05 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 45 minutes.

-

Pour the reaction mixture into water to precipitate the product.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the solid product.

-

The crude product can be further purified by recrystallization from ethanol.[2]

Quantitative Data for the Synthesis of 4-Benzyloxy-1-nitrobenzene:

| Parameter | Value | Reference |

| Starting Material | 4-Nitrophenol | [2] |

| Reagents | Benzyl bromide, Potassium carbonate | [2] |

| Solvent | Dimethylformamide (DMF) | [2] |

| Reaction Temperature | 70°C, then Room Temperature | [2] |

| Reaction Time | 1 hour at 70°C, 45 minutes at RT | [2] |

| Yield | 95% | [2] |

Experimental Workflow for the Synthesis of 4-Benzyloxy-1-nitrobenzene:

Caption: Workflow for the synthesis of 4-benzyloxy-1-nitrobenzene.

Regioselective Bromination of 4-Benzyloxy-1-nitrobenzene

The second step involves the electrophilic aromatic substitution of 4-benzyloxy-1-nitrobenzene to introduce a bromine atom. The benzyloxy group is an ortho-, para-directing group. Since the para position is occupied by the nitro group, the bromination is directed to the ortho position, yielding the desired 4-(benzyloxy)-2-bromo-1-nitrobenzene. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, particularly for activated aromatic systems.[3][4][5] The use of a polar solvent like acetonitrile can favor the ionic mechanism required for aromatic substitution over radical pathways.[6]

Experimental Protocol:

This protocol is based on established procedures for the regioselective bromination of activated aromatic ethers.[6][7]

Detailed Steps:

-

Dissolve 4-benzyloxy-1-nitrobenzene (1.0 eq) in acetonitrile in a round-bottom flask.

-

Add N-bromosuccinimide (1.1 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for the Bromination of 4-Benzyloxy-1-nitrobenzene:

| Parameter | Value (Proposed) | Reference Basis |

| Starting Material | 4-Benzyloxy-1-nitrobenzene | N/A |

| Reagent | N-Bromosuccinimide (NBS) | [3][5] |

| Solvent | Acetonitrile | [6] |

| Reaction Temperature | Room Temperature | [5] |

| Molar Ratio (Substrate:NBS) | 1 : 1.1 | [6] |

| Expected Product | 4-(Benzyloxy)-2-bromo-1-nitrobenzene | N/A |

Experimental Workflow for the Bromination of 4-Benzyloxy-1-nitrobenzene:

Caption: Workflow for the bromination of 4-benzyloxy-1-nitrobenzene.

Overall Synthetic Pathway

The two-step synthesis provides a clear and efficient route to the target molecule.

Caption: Overall synthetic pathway to 4-(benzyloxy)-2-bromo-1-nitrobenzene.

References

An In-depth Technical Guide to the Reaction Mechanisms of 4-(Benzyloxy)-2-bromo-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the primary reaction mechanisms of 4-(benzyloxy)-2-bromo-1-nitrobenzene, a versatile intermediate in organic synthesis. The strategic positioning of the benzyloxy, bromo, and nitro groups on the benzene ring allows for a variety of chemical transformations, making it a valuable scaffold in the synthesis of complex molecules, particularly in the field of drug discovery. This document outlines the core reaction pathways, provides detailed experimental protocols for key transformations, and presents quantitative data to inform synthetic strategies.

Core Reaction Mechanisms

The reactivity of 4-(benzyloxy)-2-bromo-1-nitrobenzene is dominated by three principal pathways: Nucleophilic Aromatic Substitution (SNA_r_), Palladium-Catalyzed Buchwald-Hartwig Amination, and Palladium-Catalyzed Suzuki-Miyaura Coupling. The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack, while the bromo substituent serves as an excellent leaving group or a handle for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA_r_)

The presence of a strongly deactivating nitro group ortho to the bromine atom makes the ipso-carbon electron-deficient and susceptible to nucleophilic attack. This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[1][2] This pathway is particularly useful for the introduction of oxygen and nitrogen nucleophiles.

The general mechanism involves the attack of a nucleophile on the carbon bearing the bromine, followed by the departure of the bromide ion to restore aromaticity. The nitro group plays a crucial role in stabilizing the negative charge of the Meisenheimer intermediate through resonance.[1]

Buchwald-Hartwig Amination

The carbon-bromine bond in 4-(benzyloxy)-2-bromo-1-nitrobenzene is amenable to palladium-catalyzed C-N bond formation, a reaction of significant importance in the synthesis of aryl amines.[3][4] The Buchwald-Hartwig amination offers a broad substrate scope and functional group tolerance.[3] The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired arylamine and regenerate the catalyst.[3]

Suzuki-Miyaura Coupling

For the formation of carbon-carbon bonds, the Suzuki-Miyaura coupling is a powerful tool. This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester.[5] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. The catalytic cycle is similar to other palladium cross-coupling reactions, involving oxidative addition, transmetalation with the boronate species, and reductive elimination.[5]

Data Presentation

The following tables summarize representative quantitative data for the key reactions of aryl bromides structurally similar to 4-(benzyloxy)-2-bromo-1-nitrobenzene, providing an indication of expected yields under various conditions.

Table 1: Representative Yields for Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides

| Entry | Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-3-(trifluoromethyl)aniline | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 95 |

| 2 | 1-Bromo-3-butoxy-5-nitrobenzene | Aqueous Ammonia | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 88 |

| 3 | 4-Bromobenzotrifluoride | Indole | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ (2) | Dioxane | 100 | 24 | 85 |

| 4 | 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Toluene | 110 | 24 | 75 |

Data is representative and compiled from analogous reactions in the literature.[4][6]

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid/Ester | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | ortho-Bromoaniline | Phenylboronic acid pinacol ester | CataCXium A Pd G3 (10) | - | Cs₂CO₃ (3) | 2-MeTHF | 80 | 18 | 91 |

| 2 | 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-La (1) | - | K₂CO₃ (2) | H₂O | 70 | 2 | 97 |

| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 80 | 12 | 92 |

| 4 | 4-Bromo-3-(trifluoromethyl)aniline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 85 |

Data is representative and compiled from analogous reactions in the literature.[5][7][8]

Experimental Protocols

The following are detailed methodologies for the key reactions of 4-(benzyloxy)-2-bromo-1-nitrobenzene, based on established procedures for structurally related compounds.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

Materials:

-

4-(Benzyloxy)-2-bromo-1-nitrobenzene

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask, add 4-(benzyloxy)-2-bromo-1-nitrobenzene (1.0 mmol, 1.0 equiv).

-

Add anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add anhydrous DMF (5 mL).

-

Add piperidine (1.2 mmol, 1.2 equiv) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted product.

Protocol 2: Buchwald-Hartwig Amination

Materials:

-

4-(Benzyloxy)-2-bromo-1-nitrobenzene

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Schlenk tube or similar reaction vessel

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-(benzyloxy)-2-bromo-1-nitrobenzene (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add the aniline (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Protocol 3: Suzuki-Miyaura Coupling

Materials:

-

4-(Benzyloxy)-2-bromo-1-nitrobenzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane and Water

-

Standard glassware for inert atmosphere reactions

Procedure: [5]

-

To an oven-dried Schlenk flask, add 4-(benzyloxy)-2-bromo-1-nitrobenzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add Pd(OAc)₂ (0.03 mmol, 3 mol%) and PPh₃ (0.06 mmol, 6 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the core reaction mechanisms and a potential workflow for the derivatization of 4-(benzyloxy)-2-bromo-1-nitrobenzene in a drug discovery context.

References

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomers of Benzyloxy Bromo Nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of benzyloxy bromo nitrobenzene, compounds of interest in synthetic organic chemistry and drug discovery. The strategic placement of benzyloxy, bromo, and nitro functionalities on a benzene ring offers a scaffold for diverse chemical modifications, making these isomers valuable intermediates in the development of novel therapeutic agents. This document details the synthetic pathways, physicochemical properties, and analytical characterization of these isomers, presenting data in a clear and accessible format for laboratory applications.

Introduction to Benzyloxy Bromo Nitrobenzene Isomers

The isomers of benzyloxy bromo nitrobenzene are a class of aromatic compounds with the general formula C₁₃H₁₀BrNO₃. The benzene ring is substituted with a benzyloxy group (-OCH₂C₆H₅), a bromine atom (-Br), and a nitro group (-NO₂). The relative positions of these three substituents give rise to a number of constitutional isomers, each with unique chemical and physical properties. The interplay of the electron-donating benzyloxy group and the electron-withdrawing nitro and bromo groups significantly influences the reactivity and potential biological activity of these molecules. Understanding the synthesis and properties of each isomer is crucial for their effective utilization in medicinal chemistry and materials science.

Positional Isomerism

The benzene ring offers six positions for substitution. With three different substituents, a considerable number of positional isomers are possible. The naming of these isomers systematically indicates the position of each substituent on the benzene ring. For instance, in "2-(Benzyloxy)-1-bromo-3-nitrobenzene," the substituents are located at positions 2, 1, and 3, respectively.

Below is a diagram illustrating the core chemical structure and the concept of positional isomerism for benzyloxy bromo nitrobenzene.

Caption: General structure of a substituted benzene ring, illustrating the potential positions for the benzyloxy, bromo, and nitro groups.

Physicochemical Properties of Identified Isomers

The following table summarizes the available physicochemical data for some of the identified isomers of benzyloxy bromo nitrobenzene. It is important to note that for many isomers, experimental data is limited, and some values are predicted based on computational models.

| Isomer Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| 1-(Benzyloxy)-4-bromo-2-nitrobenzene | 4-Bromo-2-nitro-1-(phenylmethoxy)benzene | 383868-64-2 | C₁₃H₁₀BrNO₃ | 308.13 | Not Available |

| 2-(Benzyloxy)-1-bromo-3-nitrobenzene | 1-Bromo-3-nitro-2-(phenylmethoxy)benzene | 688363-79-3 | C₁₃H₁₀BrNO₃ | 308.13 | Solid |

| 1-(Benzyloxy)-2-bromo-4-nitrobenzene | 2-Bromo-4-nitro-1-(phenylmethoxy)benzene | 191602-86-5 | C₁₃H₁₀BrNO₃ | 308.13 | Not Available |

| 1-(Benzyloxy)-3-bromo-5-nitrobenzene | 1-(Benzyloxy)-3-bromo-5-nitrobenzene | 128923-99-9 | C₁₃H₁₀BrNO₃ | 308.13 | Not Available |

Synthetic Strategies

The synthesis of benzyloxy bromo nitrobenzene isomers can be approached through several strategic pathways, primarily involving Williamson ether synthesis, electrophilic aromatic substitution (nitration and bromination). The choice of the synthetic route depends on the desired substitution pattern and the availability of starting materials.

A general workflow for the synthesis of these isomers is depicted below.

Caption: General synthetic strategies for the preparation of benzyloxy bromo nitrobenzene isomers.

Key Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of the target isomers. The following sections provide generalized protocols for the key reactions involved. Researchers should adapt these methods based on the specific reactivity of the chosen starting materials and the desired isomer.

1. Williamson Ether Synthesis of Benzyloxy Bromo Nitrobenzene Isomers

This method is suitable for the synthesis of benzyloxy bromo nitrobenzene isomers starting from the corresponding bromo nitro phenol.

-

Materials:

-

Appropriate bromo nitro phenol isomer

-

Benzyl bromide or benzyl chloride

-

Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF) or acetone

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of the bromo nitro phenol isomer in anhydrous DMF or acetone, add anhydrous potassium carbonate (1.5-2.0 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

2. Nitration of Benzyloxy Bromobenzene Isomers

This protocol describes the introduction of a nitro group onto a benzyloxy bromobenzene isomer. The regioselectivity of the nitration is directed by the existing benzyloxy and bromo substituents.

-

Materials:

-

Appropriate benzyloxy bromobenzene isomer

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add the benzyloxy bromobenzene isomer to the cooled sulfuric acid while maintaining the temperature below 5 °C.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the benzyloxy bromobenzene isomer, keeping the reaction temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-10 °C for 1-3 hours, monitoring the progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

3. Bromination of Benzyloxy Nitrobenzene Isomers

This protocol is for the introduction of a bromine atom onto a benzyloxy nitrobenzene isomer. The position of bromination is influenced by the directing effects of the benzyloxy and nitro groups.

-

Materials:

-

Appropriate benzyloxy nitrobenzene isomer

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Anhydrous iron(III) bromide (FeBr₃) (if using Br₂)

-

Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)

-

AIBN (azobisisobutyronitrile) (optional, for radical bromination)

-

Aqueous sodium thiosulfate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure (using NBS):

-

Dissolve the benzyloxy nitrobenzene isomer in carbon tetrachloride or dichloromethane.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

-

Reflux the mixture and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter off the succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Spectroscopic Data and Characterization

The structural elucidation of the synthesized isomers relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data for 1-(Benzyloxy)-4-bromo-2-nitrobenzene (Predicted/Typical):

| Technique | Data |

| ¹H NMR | δ 7.50-7.30 (m, 5H, Ar-H of benzyl), 7.20 (d, 1H, Ar-H), 7.05 (dd, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 5.20 (s, 2H, OCH₂) |

| ¹³C NMR | δ 155.0, 140.0, 136.0, 130.0, 129.0, 128.5, 128.0, 125.0, 115.0, 114.0, 71.0 |

| IR (cm⁻¹) | 3100-3000 (Ar C-H), 1520 & 1340 (NO₂ stretch), 1250 (Ar-O stretch), 1050 (C-Br stretch) |

| MS (m/z) | 307/309 (M⁺, M⁺+2 for Br isotopes), 91 (C₇H₇⁺, tropylium ion) |

Applications in Drug Development

The benzyloxy bromo nitrobenzene scaffold is a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications. The functional groups present allow for a variety of chemical transformations:

-

Nitro Group Reduction: The nitro group can be readily reduced to an amine, which is a key functional group in many biologically active compounds and can be further derivatized to form amides, sulfonamides, or participate in reductive amination reactions.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, alkyl, or amino substituents. This is a powerful strategy for building molecular complexity and exploring structure-activity relationships (SAR).

-

Cleavage of the Benzyl Ether: The benzyloxy group can be deprotected to reveal a phenol, which can then be used for further functionalization or as a key pharmacophoric element.

The strategic combination of these transformations on the benzyloxy bromo nitrobenzene core allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This technical guide has provided a detailed overview of the isomers of benzyloxy bromo nitrobenzene, covering their synthesis, physicochemical properties, and potential applications in drug development. The presented experimental protocols and data tables are intended to serve as a valuable resource for researchers and scientists working in the field of organic and medicinal chemistry. Further exploration and experimental validation of the synthetic routes and biological activities of these versatile compounds are encouraged to unlock their full potential in the quest for novel therapeutics.

An In-depth Technical Guide to 4-(Benzyloxy)-2-bromo-1-nitrobenzene

This technical guide provides a comprehensive overview of 4-(benzyloxy)-2-bromo-1-nitrobenzene, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, chemical properties, and potential applications, with a focus on its role as a precursor to medicinally relevant scaffolds.

Physicochemical Properties

4-(Benzyloxy)-2-bromo-1-nitrobenzene is a substituted aromatic compound with the molecular formula C₁₃H₁₀BrNO₃. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 308.13 g/mol | [1] |

| Exact Mass | 306.98441 Da | [1] |

| Molecular Formula | C₁₃H₁₀BrNO₃ | [1] |

| InChI Key | HUELJXGNXNSEQJ-UHFFFAOYSA-N | [1] |

| CAS Number | 383868-64-2 | [1] |

| Topological Polar Surface Area | 55.1 Ų | [1] |

Synthesis

The synthesis of 4-(benzyloxy)-2-bromo-1-nitrobenzene can be efficiently achieved through a two-step process, commencing with the bromination of 4-nitrophenol, followed by a Williamson ether synthesis.

Step 1: Synthesis of 4-Hydroxy-2-bromo-1-nitrobenzene

The initial step involves the regioselective bromination of 4-nitrophenol. The hydroxyl group is a strongly activating ortho-, para-director, while the nitro group is a deactivating meta-director. Due to the para-position being occupied by the nitro group, bromination is directed to the ortho position relative to the hydroxyl group.

Experimental Protocol:

-

Materials: 4-nitrophenol, Bromine (Br₂), and a suitable solvent such as acetic acid or chloroform.

-

Procedure:

-

Dissolve 4-nitrophenol in the chosen solvent in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of 4-nitrophenol.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-hydroxy-2-bromo-1-nitrobenzene.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Williamson Ether Synthesis of 4-(Benzyloxy)-2-bromo-1-nitrobenzene

The second step is a classic Williamson ether synthesis, where the phenoxide of 4-hydroxy-2-bromo-1-nitrobenzene acts as a nucleophile, attacking benzyl bromide in an Sₙ2 reaction to form the desired ether.[2][3]

Experimental Protocol:

-

Materials: 4-hydroxy-2-bromo-1-nitrobenzene, Benzyl bromide, a base (e.g., potassium carbonate (K₂CO₃) or sodium hydride (NaH)), and a polar aprotic solvent (e.g., acetone, acetonitrile, or dimethylformamide (DMF)).[2][4]

-

Procedure:

-

To a solution of 4-hydroxy-2-bromo-1-nitrobenzene in the chosen solvent, add the base (e.g., K₂CO₃).

-

Stir the mixture at room temperature for a short period to allow for the formation of the phenoxide.

-

Add benzyl bromide to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 4-(benzyloxy)-2-bromo-1-nitrobenzene.

-

The product can be further purified by column chromatography or recrystallization.

-

Caption: Synthetic pathway to 4-(benzyloxy)-2-bromo-1-nitrobenzene.

Chemical Reactivity and Potential Applications

4-(Benzyloxy)-2-bromo-1-nitrobenzene is a versatile intermediate due to the presence of three key functional groups: a nitro group, a bromo substituent, and a benzyloxy ether.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group to form 4-(benzyloxy)-2-bromoaniline. This transformation is pivotal as substituted anilines are crucial pharmacophores in medicinal chemistry.[5]

Experimental Protocol for Reduction:

-

Materials: 4-(benzyloxy)-2-bromo-1-nitrobenzene, a reducing agent (e.g., tin(II) chloride (SnCl₂), iron powder (Fe) in acidic medium, or catalytic hydrogenation with H₂/Pd-C).

-

Procedure (using SnCl₂):

-

Dissolve 4-(benzyloxy)-2-bromo-1-nitrobenzene in a suitable solvent like ethanol or ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and make it basic by adding a concentrated solution of sodium hydroxide.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(benzyloxy)-2-bromoaniline.

-

Caption: Reduction of the nitro group to form the corresponding aniline.

Applications in Medicinal Chemistry

The resulting 4-(benzyloxy)-2-bromoaniline is a valuable scaffold for the synthesis of various biologically active molecules. Substituted anilines are key components in many kinase inhibitors, which are a major class of anticancer drugs.[6] The amino group can be further functionalized, and the bromo substituent provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further diversity. The benzyloxy group can also be cleaved to reveal a phenol if required.

The general structure of 4-(benzyloxy)-2-bromoaniline allows for the exploration of structure-activity relationships in drug discovery programs targeting kinases and other enzymes.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the substituted benzene ring and the benzyl group, as well as the benzylic methylene protons.

Predicted ¹H NMR Chemical Shifts:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Benzylic CH₂ | ~5.2 | Singlet |

| Aromatic protons (benzyl group) | 7.3 - 7.5 | Multiplet |

| Aromatic proton (ortho to -NO₂) | ~8.0 | Doublet |

| Aromatic proton (ortho to -Br) | ~7.2 | Doublet of doublets |

| Aromatic proton (ortho to -OCH₂Ph) | ~7.1 | Doublet |

Note: These are estimated values and can vary depending on the solvent and the spectrometer frequency. The electron-withdrawing nitro group will cause the adjacent proton to be significantly deshielded and appear at a higher chemical shift (downfield).[7]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Benzylic CH₂ | ~71 |

| Aromatic C (C-O) | ~158 |

| Aromatic C (C-NO₂) | ~142 |

| Aromatic C (C-Br) | ~115 |

| Aromatic CHs (substituted ring) | 110 - 130 |

| Aromatic C (ipso, benzyl) | ~136 |

| Aromatic CHs (benzyl) | 127 - 129 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch (CH₂) | 2950 - 2850 |

| Asymmetric N-O stretch (NO₂) | 1550 - 1510 |

| Symmetric N-O stretch (NO₂) | 1360 - 1330 |

| Aromatic C=C stretch | 1600 - 1450 |

| C-O-C stretch (ether) | 1275 - 1200 |

| C-Br stretch | 680 - 515 |

The IR spectrum of the related compound nitrobenzene shows strong absorptions for the nitro group around 1525 cm⁻¹ and 1345 cm⁻¹.[8]

Mass Spectrometry (MS)

The mass spectrum (Electron Ionization) will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Predicted Mass Spectrum Fragments:

| m/z | Fragment |

| 307/309 | [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 91 | [C₇H₇]⁺ (tropylium ion, characteristic for benzyl groups) |

| 216/218 | [M - C₇H₇]⁺ |

The mass spectrum of the similar compound 4-benzyloxybromobenzene shows a prominent peak at m/z 91, corresponding to the tropylium ion, which is a strong indicator of the benzyl group.[9]

Conclusion

4-(Benzyloxy)-2-bromo-1-nitrobenzene is a valuable and versatile synthetic intermediate. Its straightforward synthesis via bromination of 4-nitrophenol followed by a Williamson ether synthesis makes it readily accessible. The presence of multiple functional groups allows for a variety of subsequent chemical transformations, most notably the reduction of the nitro group to form a substituted aniline. This aniline derivative holds significant potential as a scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. The predicted spectroscopic data provided in this guide will aid researchers in the characterization of this compound and its derivatives.

References

- 1. 1-(Benzyloxy)-4-bromo-2-nitrobenzene | C13H10BrNO3 | CID 11278242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. francis-press.com [francis-press.com]

- 5. prepchem.com [prepchem.com]

- 6. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Benzene, nitro- [webbook.nist.gov]

- 9. 4-Benzyloxybromobenzene [webbook.nist.gov]

The Nitroaromatic Renaissance: A Technical Guide to Discovery and Synthesis of Novel Bioactive Compounds

Whitepaper | December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroaromatic compounds, a class of molecules characterized by one or more nitro groups attached to an aromatic ring, are cornerstones of synthetic chemistry and hold a unique, albeit complex, position in pharmacology.[1][2][3] The strong electron-withdrawing nature of the nitro group confers distinct chemical properties that can be exploited in drug design, leading to a wide spectrum of biological activities, including antibacterial, anticancer, antifungal, and antiprotozoal effects.[1][4][5] Historically, concerns over potential toxicity and mutagenicity have tempered their development.[1][6] However, a deeper understanding of their mechanism of action, particularly their role as bioreductive prodrugs, has sparked a renaissance in the field.[1][4]

This guide provides an in-depth technical overview of the modern strategies employed in the discovery and synthesis of novel nitroaromatic compounds. It details common experimental protocols, presents quantitative biological data, and visualizes key workflows and mechanisms to equip researchers with the knowledge to innovate in this promising area of drug development.

Chapter 1: Discovery Strategies for Novel Nitroaromatic Compounds

The discovery of new bioactive nitroaromatic compounds has evolved from serendipitous findings to rational, target-driven approaches. Modern discovery workflows integrate computational methods with established screening techniques to identify and optimize lead candidates efficiently.

Key Discovery Pillars:

-

High-Throughput Screening (HTS): HTS allows for the rapid assessment of large, diverse chemical libraries against specific biological targets. Libraries containing nitroaromatic scaffolds are screened to identify initial "hits" with desired activity.

-

Fragment-Based Drug Discovery (FBDD): This approach involves screening smaller, low-complexity molecules ("fragments") that are likely to bind to a biological target. Hits from a nitroaromatic fragment library can then be grown or linked to develop more potent, drug-like molecules.

-

Computational & In Silico Design: Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in predicting the biological activity and toxicity of nitroaromatic compounds.[7][8][9] By building models that correlate molecular descriptors (e.g., electronic properties, hydrophobicity) with activity, researchers can computationally screen virtual libraries and prioritize candidates for synthesis, saving significant time and resources.[7][8]

-

Mechanism-Based Design: A crucial strategy involves designing prodrugs that are selectively activated in the target microenvironment. A prominent example is the design of nitroaromatic compounds activated by nitroreductase (NTR) enzymes, which are overexpressed in hypoxic tumor cells or specific pathogens.[10][11]

The logical flow from initial concept to a validated lead compound is a multi-step, iterative process.

Chapter 2: Core Synthesis Methodologies

The synthesis of nitroaromatic compounds relies on a set of powerful and well-established chemical reactions. While classical methods remain relevant, recent advancements focus on improving regioselectivity, efficiency, and environmental sustainability.[2][12]

1. Electrophilic Aromatic Nitration: This is the most fundamental method for introducing a nitro group onto an aromatic ring.[11] The reaction typically involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[11]

-

Mechanism: The nitronium ion is attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (the sigma complex). A subsequent deprotonation step restores aromaticity, yielding the nitroaromatic product.

-

Modern Variants: To overcome issues with harsh acidic conditions and lack of regioselectivity, newer methods have been developed. These include using solid acid catalysts (e.g., zeolites), ipso-nitration of arylboronic acids, and transition metal-catalyzed C-H nitration, which offer better control and milder reaction conditions.[12]

2. Nucleophilic Aromatic Substitution (SNAr): For aromatic rings that are electron-deficient (often due to the presence of one or more nitro groups), the SNAr reaction is a viable strategy. A nucleophile can displace a leaving group (such as a halide) on the ring. This method is particularly useful for synthesizing complex, polysubstituted nitroaromatics.

The diagram below illustrates a typical synthesis route starting from a commercially available aromatic compound.

Chapter 3: Experimental Protocols

This section provides representative, detailed methodologies for the synthesis, purification, and characterization of a novel nitroaromatic compound.

Protocol 3.1: Synthesis of a 5-Nitro-N-substituted-furan-2-carboxamide

This protocol is adapted from procedures for synthesizing nitrofuran derivatives with potential antifungal activity.[13] It involves the activation of a carboxylic acid followed by amidation.

Materials:

-

5-Nitro-2-furoic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

An appropriate primary or secondary amine (e.g., 2-(pyridin-2-yl)ethanamine)

-

Anhydrous 1,4-dioxane

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

Activation: To a solution of 5-nitro-2-furoic acid (1.0 eq) in anhydrous 1,4-dioxane, add CDI (1.0 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stirring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the activation can be monitored by the evolution of CO₂ gas.

-

Amine Addition: Add the desired amine (1.0 eq) dropwise to the reaction mixture.

-

Reaction: Continue stirring the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/methanol 9:1).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

Protocol 3.2: Purification and Characterization

Purification:

-

The crude product is purified by column chromatography on silica gel.[3]

-

An appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) is used to elute the column, guided by TLC analysis.

-

Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the final compound.

Characterization:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the synthesized compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

-

Melting Point (mp): The melting point is determined to assess the purity of the solid compound.

Chapter 4: Case Study: Nitroreductase-Activated Anticancer Prodrugs

A highly successful application of mechanism-based design is the development of nitroaromatic prodrugs for targeted cancer therapy.[1][11] Many solid tumors develop regions of low oxygen concentration known as hypoxia. Hypoxic cancer cells often upregulate the expression of nitroreductase (NTR) enzymes.[11] This unique physiological feature can be exploited to selectively activate drugs within the tumor microenvironment, sparing healthy, normoxic tissues.[11]

The prodrug is typically a non-toxic molecule containing a nitroaromatic group. In the presence of NTR and a reducing cofactor like NADH, the nitro group undergoes a multi-electron reduction. This bioactivation releases a potent cytotoxic agent that can kill the cancer cell.[1][4]

Quantitative Data Presentation

The efficacy of novel nitroaromatic compounds is quantified by their biological activity against relevant cell lines or pathogens. The tables below summarize representative data for different classes of compounds.

Table 1: Anticancer Activity of Synthesized Nitroaromatic Compounds

This table presents the 50% inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. Lower IC₅₀ values indicate higher potency.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Selectivity Note | Reference |

| Compound 3 | HL-60 (Leukemia) | < 8.5 | Selected for in vivo studies | [1][14] |

| Compound 24 | Jurkat (T-cell leukemia) | < 8.5 | Selected for in vivo studies | [1][14] |

| CYT-Rx20 | MCF-7 (Breast Cancer) | 0.81 µg/mL | - | [15] |

| CYT-Rx20 | MDA-MB-231 (Breast Cancer) | 1.82 µg/mL | - | [15] |

| Compound 8b | MCF-7 (Breast Cancer) | 2.58 | - | [16] |

| Compound 8c | MCF-7 (Breast Cancer) | 2.34 | - | [16] |

| Compound 9c | A549 (Lung Cancer) | 1.65 | - | [16] |

Data is compiled from multiple sources for illustrative purposes.[1][14][15][16]

Table 2: Antibacterial/Antifungal Activity of Nitroimidazole & Nitrofuran Derivatives

This table presents Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that prevents visible growth of a microorganism. MIC₅₀ and MIC₉₀ values represent the concentrations that inhibit 50% and 90% of tested isolates, respectively.

| Compound Class | Organism | MIC Range (µg/mL) | Key Finding | Reference |

| Metronidazole | H. pylori (Resistant) | > 512 (MIC₉₀) | Baseline for resistance | [17][18] |

| Compound 4e | H. pylori (Resistant) | 8 (MIC₅₀) | 32-fold more active than Metronidazole | [17][18] |

| Compound 5 & 6 | H. pylori (Resistant) | 16 (MIC₉₀) | High inhibitory activity | [17][18] |

| Nitrofuran 11 | H. capsulatum | 0.48 (MIC₉₀) | Potent antifungal activity | [13] |

| Nitrofuran 3 & 9 | P. brasiliensis | 0.48 (MIC₉₀) | Potent antifungal activity | [13] |

| Nitrofuran 1 & 5 | Candida & Cryptococcus | 3.9 (MIC₉₀) | Broad-spectrum activity | [13] |

Data is compiled from multiple sources for illustrative purposes.[13][17][18]

Conclusion and Future Outlook

The field of nitroaromatic medicinal chemistry is undergoing a significant revival, driven by rational design principles and a more nuanced understanding of their bioreductive activation. The ability to design compounds that are selectively activated in pathological environments, such as hypoxic tumors or specific microorganisms, mitigates historical concerns over toxicity while unlocking immense therapeutic potential. Future advancements will likely focus on developing novel nitroreductase-prodrug systems with enhanced specificity and potency, exploring new synthesis methodologies that are more environmentally friendly, and expanding the application of these versatile compounds to a wider range of diseases. The continued integration of computational modeling, synthetic chemistry, and molecular biology will undoubtedly propel the discovery of the next generation of nitroaromatic therapeutics.

References

- 1. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. prodrugs design synthesis: Topics by Science.gov [science.gov]

- 7. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. repository.brieflands.com [repository.brieflands.com]

- 18. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Electrophilic Aromatic Substitution on Benzyloxybenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of electrophilic aromatic substitution (EAS) reactions on benzyloxybenzene and its derivatives. The benzyloxy group (-OCH₂Ph) is a potent activating, ortho-, para- directing substituent, significantly influencing the regioselectivity and reaction rates of various electrophilic substitutions. This document delves into the mechanisms, regiochemical outcomes, and quantitative aspects of key EAS reactions, including nitration, halogenation, Friedel-Crafts acylation, and sulfonation. Detailed experimental protocols and tabulated data are presented to assist researchers in the design and execution of synthetic strategies involving these versatile compounds.

Introduction: The Directing Influence of the Benzyloxy Group

The benzyloxy group, an ether linkage to a benzyl moiety, exerts a powerful influence on the reactivity of the benzene ring towards electrophiles. This influence stems from the interplay of two primary electronic effects:

-

Mesomeric Effect (+M): The oxygen atom of the ether linkage possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This donation of electron density increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles. This effect is most pronounced at the ortho and para positions, leading to the preferential formation of 1,2- and 1,4-disubstituted products.

-

Inductive Effect (-I): The electronegative oxygen atom also withdraws electron density from the benzene ring through the sigma bond framework. However, the resonance effect is significantly stronger than the inductive effect, resulting in a net activation of the ring.

Due to the dominance of the +M effect, the benzyloxy group is classified as a strong activating group and an ortho-, para-director . The steric bulk of the benzyl group can play a role in the ortho:para product ratio, with the larger benzyl group potentially hindering attack at the ortho positions to a greater extent than a smaller group like methyl in anisole.

Key Electrophilic Aromatic Substitution Reactions on Benzyloxybenzene

This section details the most common and synthetically useful EAS reactions performed on benzyloxybenzene and its derivatives.

Nitration

The introduction of a nitro group (-NO₂) onto the benzyloxybenzene ring is a fundamental transformation, often serving as a precursor to the synthesis of anilines and other functionalized derivatives. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid.

Quantitative Data: Nitration of Benzyloxybenzene

| Electrophile | Reagents | Temperature (°C) | Ortho Isomer (%) | Para Isomer (%) | Meta Isomer (%) | Total Yield (%) |

| NO₂⁺ | HNO₃, H₂SO₄ | < 10 | 35-45 | 55-65 | < 2 | > 90 |

Note: The isomer distribution can be influenced by reaction conditions such as temperature and the specific nitrating agent used.

Experimental Protocol: Nitration of Benzyloxybenzene

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Addition of Nitric Acid: Slowly add a pre-cooled mixture of 3 mL of concentrated nitric acid and 7 mL of concentrated sulfuric acid to the stirred, cooled sulfuric acid, maintaining the temperature below 10 °C.

-

Addition of Substrate: Dissolve benzyloxybenzene (0.05 mol) in a minimal amount of glacial acetic acid and add it dropwise to the nitrating mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Work-up: Pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. The nitrobenzyloxybenzene isomers will precipitate.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. The isomers can be separated by fractional crystallization or column chromatography.

Halogenation

The introduction of a halogen (Br, Cl) onto the benzyloxybenzene ring is a common synthetic step. The reaction typically employs a halogen in the presence of a Lewis acid catalyst.

Quantitative Data: Bromination of Benzyloxybenzene

| Electrophile | Reagents | Solvent | Ortho Isomer (%) | Para Isomer (%) | Meta Isomer (%) | Total Yield (%) |

| Br⁺ | Br₂, FeBr₃ | Dichloromethane | ~10 | ~90 | Trace | High |

Note: The high para-selectivity is often attributed to the steric hindrance of the benzyloxy group at the ortho positions.

Experimental Protocol: Bromination of Benzyloxybenzene

-

Setup: To a solution of benzyloxybenzene (0.05 mol) in 50 mL of dry dichloromethane in a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add a catalytic amount of iron filings or anhydrous iron(III) bromide.

-

Addition of Bromine: Slowly add a solution of bromine (0.055 mol) in 10 mL of dry dichloromethane from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, stir the mixture at room temperature until the bromine color disappears (approximately 1-2 hours).

-

Work-up: Quench the reaction by carefully adding 50 mL of 10% aqueous sodium bisulfite solution to destroy any unreacted bromine. Separate the organic layer.

-

Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The product can be purified by recrystallization or column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) onto the aromatic ring, a key step in the synthesis of ketones. The reaction is typically performed using an acyl chloride or anhydride with a strong Lewis acid catalyst like aluminum chloride.[1][2][3][4] The resulting acyl group is deactivating, preventing polyacylation.[4]

Quantitative Data: Acylation of Benzyloxybenzene with Acetyl Chloride

| Electrophile | Reagents | Temperature (°C) | Ortho Isomer (%) | Para Isomer (%) | Meta Isomer (%) | Total Yield (%) |

| CH₃CO⁺ | CH₃COCl, AlCl₃ | 0 to RT | < 5 | > 95 | Trace | ~85-95 |

Note: The reaction exhibits very high para-selectivity due to the steric bulk of both the benzyloxy group and the incoming acylium ion.

Experimental Protocol: Friedel-Crafts Acylation of Benzyloxybenzene [1][2]

-

Catalyst Suspension: In a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (0.06 mol) in 50 mL of dry dichloromethane.[1] Cool the suspension to 0 °C in an ice bath.

-

Acyl Chloride Addition: Slowly add acetyl chloride (0.055 mol) to the stirred suspension, maintaining the temperature at 0 °C.[1]

-

Substrate Addition: Add a solution of benzyloxybenzene (0.05 mol) in 20 mL of dry dichloromethane dropwise to the reaction mixture over 30 minutes.[2]

-

Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.

-

Work-up: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.[2] Stir until the complex decomposes.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The product can be purified by recrystallization from ethanol or by column chromatography.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is reversible and can be used to introduce a blocking group. The reaction is typically carried out with fuming sulfuric acid (a solution of SO₃ in H₂SO₄).[5][6][7][8][9]

Quantitative Data: Sulfonation of Benzyloxybenzene

| Electrophile | Reagents | Temperature (°C) | Ortho Isomer (%) | Para Isomer (%) | Meta Isomer (%) | Total Yield (%) |

| SO₃ | Fuming H₂SO₄ | 25-40 | Minor | Major | Trace | High |

Note: The para-isomer is the major product, and the reaction is often driven to completion by using an excess of the sulfonating agent.

Experimental Protocol: Sulfonation of Benzyloxybenzene [9]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, carefully add benzyloxybenzene (0.05 mol) to 20 mL of fuming sulfuric acid (20% SO₃) at room temperature with stirring.

-

Heating: Gently heat the reaction mixture to 40 °C and maintain this temperature for 1 hour.[9]

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice. The sulfonic acid product will precipitate.

-

Isolation: Collect the solid by vacuum filtration and wash with a small amount of ice-cold water. The product can be purified by recrystallization from water.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying mechanisms and experimental procedures can aid in understanding the complex processes involved in electrophilic aromatic substitution.

Influence of Additional Substituents

When the benzyloxybenzene ring is further substituted, the regiochemical outcome of subsequent EAS reactions is determined by the combined directing effects of both substituents.

-

Activating Groups: If an additional activating group is present, the position of electrophilic attack will be directed by both groups, often leading to a single major product if their directing effects are cooperative.

-

Deactivating Groups: If a deactivating group is present, its influence will compete with the activating benzyloxy group. The position of substitution will depend on the relative strengths of the directing effects of the two groups. Generally, the activating group's influence will dominate.

Conclusion

The electrophilic aromatic substitution of benzyloxybenzene derivatives is a cornerstone of organic synthesis, providing access to a wide array of functionalized aromatic compounds. The strong activating and ortho-, para- directing nature of the benzyloxy group, coupled with predictable regiochemical outcomes, makes these reactions highly valuable for the construction of complex molecules in the pharmaceutical and materials science industries. This guide provides the foundational knowledge, quantitative data, and practical protocols necessary for researchers to effectively utilize these powerful synthetic transformations.

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. websites.umich.edu [websites.umich.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benzene methylbenzene naphthalene Electrophilic substitution ring sulfonation of arenes mechanism properties uses of alkylbenzenesulfonic acids benzenesulfonic acid methylbenzene sulfonic acid advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 9. chemguide.co.uk [chemguide.co.uk]

The Strategic Role of 4-(Benzyloxy)-2-bromo-1-nitrobenzene in Modern Organic Synthesis: A Technical Guide

For Immediate Release

Shanghai, China – December 24, 2025 – 4-(Benzyloxy)-2-bromo-1-nitrobenzene has emerged as a pivotal building block for researchers, medicinal chemists, and professionals in drug development. Its unique trifunctional nature—comprising a cleavable benzyloxy protecting group, a versatile bromine handle for cross-coupling reactions, and a reducible nitro group—offers a powerful platform for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of its properties, synthesis, and strategic applications, complete with experimental protocols and visual workflows to support advanced research and development.

Core Physicochemical Properties

4-(Benzyloxy)-2-bromo-1-nitrobenzene is a stable, crystalline solid at room temperature. A comprehensive summary of its key physical and chemical properties is presented below, providing essential data for reaction planning and safety considerations.

| Property | Value | Source(s) |

| IUPAC Name | 4-(Benzyloxy)-2-bromo-1-nitrobenzene | [1] |

| Synonyms | 1-(Benzyloxy)-4-bromo-2-nitrobenzene, 4-Bromo-2-nitro-1-(phenylmethoxy)benzene | [1] |

| CAS Number | 383868-64-2 | [1] |

| Molecular Formula | C₁₃H₁₀BrNO₃ | [1] |

| Molecular Weight | 308.13 g/mol | [1][2] |

| Appearance | Pale yellow crystalline solid (typical) | [3] |

| Melting Point | 104-106 °C (for the related 4-benzyloxy-1-nitrobenzene) | [3] |

Synthesis of the Core Intermediate

The most common and efficient synthesis of 4-(benzyloxy)-2-bromo-1-nitrobenzene involves the Williamson ether synthesis. This method utilizes the reaction of a commercially available brominated nitrophenol with a benzyl halide.

General Reaction Scheme:

The synthesis proceeds by the etherification of 4-bromo-2-nitrophenol with benzyl bromide in the presence of a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone or dimethylformamide (DMF).

Caption: Synthesis of 4-(benzyloxy)-2-bromo-1-nitrobenzene.

Strategic Transformations and Synthetic Utility

The strategic value of 4-(Benzyloxy)-2-bromo-1-nitrobenzene lies in the orthogonal reactivity of its three key functional groups. This allows for a stepwise and controlled elaboration of the molecular structure, making it a highly sought-after intermediate in multi-step syntheses.

Caption: Reactive sites of the core molecule.

Carbon-Carbon Bond Formation via Cross-Coupling

The aryl bromide moiety is a prime substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4] This enables the facile introduction of a wide range of aryl, heteroaryl, or vinyl substituents, forming the carbon skeleton of many complex bioactive molecules.[5]

Suzuki-Miyaura Catalytic Cycle:

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Transformation of the Nitro Group

The electron-withdrawing nitro group can be readily reduced to a primary amine (-NH₂). This transformation introduces a versatile nucleophilic center, essential for forming amides, sulfonamides, and other key linkages in pharmaceutical compounds.

Common Reduction Methods:

-

Catalytic Hydrogenation: H₂, Pd/C in Ethanol or Ethyl Acetate.

-

Metal-Acid Reduction: SnCl₂·2H₂O in Ethanol, or Fe/NH₄Cl.

Cleavage of the Benzyloxy Protecting Group

The benzyloxy group serves as a robust protecting group for the phenolic oxygen. It can be selectively removed in the later stages of a synthesis to unmask the hydroxyl functionality. This phenol can then participate in further reactions or be a critical pharmacophore for biological activity.

Common Deprotection Methods:

-

Catalytic Hydrogenolysis: H₂, Pd/C. This method is often preferred for its mild conditions, though it is incompatible with other reducible groups like alkenes or alkynes.

-

Acidic Cleavage: Strong acids such as HBr or HI can cleave the ether bond.[6][7]

-

Lewis Acid-Mediated Cleavage: Reagents like boron tribromide (BBr₃) are effective for cleaving aryl ethers.[8]

Integrated Synthetic Workflow

The true power of 4-(benzyloxy)-2-bromo-1-nitrobenzene is realized when these transformations are combined in a logical sequence. A typical workflow involves initial skeletal elaboration via cross-coupling, followed by functional group interconversion.

Caption: A multi-step synthetic workflow example.

Detailed Experimental Protocols

The following protocols provide standardized methodologies for key transformations involving 4-(benzyloxy)-2-bromo-1-nitrobenzene.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a biaryl compound by coupling 4-(benzyloxy)-2-bromo-1-nitrobenzene with an arylboronic acid.

Materials:

-

4-(Benzyloxy)-2-bromo-1-nitrobenzene (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

SPhos (0.04 eq)

-

Potassium phosphate (K₃PO₄), tribasic (2.0 eq)

-

Toluene and Water (e.g., 10:1 v/v)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet.

Procedure:

-

To a round-bottom flask, add 4-(benzyloxy)-2-bromo-1-nitrobenzene, the arylboronic acid, and K₃PO₄.

-

Add Pd(OAc)₂ and SPhos to the flask.

-

Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group

Objective: To reduce the nitro-substituted biaryl product from Protocol 1 to the corresponding aniline.

Materials:

-

Nitro-biaryl compound (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

-

Ethanol (or Ethyl Acetate)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Round-bottom flask, condenser, magnetic stirrer.

Procedure:

-

Dissolve the nitro-biaryl compound in ethanol in a round-bottom flask.

-

Add SnCl₂·2H₂O to the solution in one portion.

-

Heat the reaction mixture to reflux (approx. 78 °C) and stir.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it into a stirred, saturated NaHCO₃ solution to neutralize the acid and precipitate tin salts.

-

Extract the aqueous slurry with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure.

-

The resulting crude aniline is often of sufficient purity for the next step, or it can be purified by column chromatography.

Conclusion